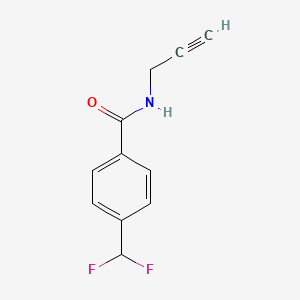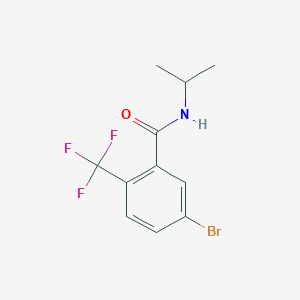![molecular formula C10H10IN3O2 B8163249 3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163249.png)
3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3-position, a nitro group at the 4-position, and a propyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. It is a yellow solid with a molecular formula of C10H10IN3O2 and a molecular weight of 331.11 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions . The reaction is carried out at a controlled temperature to ensure the selective iodination at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).
Reduction: Hydrogen gas with a palladium catalyst, metal hydrides (LiAlH4, NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Substitution: 3-Amino-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine.
Reduction: 3-Iodo-4-amino-1-propyl-1H-pyrrolo[2,3-b]pyridine.
Oxidation: 3-Iodo-4-nitro-1-carboxy-1H-pyrrolo[2,3-b]pyridine.
Applications De Recherche Scientifique
3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. It inhibits the activity of FGFR by binding to the ATP-binding site, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis and reduction in tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the propyl group at the 1-position.
4-Nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the iodine atom at the 3-position.
3-Iodo-1-propyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the nitro group at the 4-position.
Uniqueness
3-Iodo-4-nitro-1-propyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of all three functional groups (iodo, nitro, and propyl) which contribute to its distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
3-iodo-4-nitro-1-propylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN3O2/c1-2-5-13-6-7(11)9-8(14(15)16)3-4-12-10(9)13/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVTYFBTEPUOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Ethyl-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163232.png)
![3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163237.png)
![1-(Cyclopropylmethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163241.png)
![3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8163252.png)
